

A Deep Dive into the Spectroscopic Signature of N,N-Dimethylethylamine

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Compound of Interest

Compound Name: *N,N*-dimethylethylamine

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **N,N-dimethylethylamine** (DMEA), a crucial tertiary amine in various industrial and pharmaceutical applications. By presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols and visual aids, this document serves as an essential resource for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The unique molecular structure of **N,N-dimethylethylamine** gives rise to a distinct spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses.

Table 1: ^1H NMR Spectroscopic Data for N,N-Dimethylethylamine

The proton NMR spectrum of **N,N-dimethylethylamine** is characterized by three distinct signals corresponding to the different proton environments in the molecule. The spectrum was recorded in deuterated chloroform (CDCl_3) at 399.65 MHz.^[1]

Assigned Protons	Chemical Shift (δ) ppm	Multiplicity	Integration
-N-CH ₂ -CH ₃	2.32	Quartet	2H
-N-(CH ₃) ₂	2.22	Singlet	6H
-CH ₂ -CH ₃	1.06	Triplet	3H

Table 2: ¹³C NMR Spectroscopic Data for N,N-Dimethylethylamine

The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule, showing three signals for the three chemically non-equivalent carbon atoms. The spectrum was recorded in deuterated chloroform (CDCl₃).

Assigned Carbons	Chemical Shift (δ) ppm
-N-CH ₂ -CH ₃	53.6
-N-(CH ₃) ₂	45.5
-CH ₂ -CH ₃	11.8

Table 3: Infrared (IR) Spectroscopy Peak List for N,N-Dimethylethylamine

The IR spectrum, typically recorded from a liquid film, reveals the vibrational modes of the molecule's functional groups. Key absorptions are indicative of C-H and C-N bonds.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2965 - 2815	C-H Stretch	Aliphatic (CH ₃ , CH ₂)
1460	C-H Bend	Aliphatic (CH ₂ , CH ₃)
1265	C-N Stretch	Tertiary Amine
1040	C-C Stretch	Ethyl Group

Table 4: Mass Spectrometry (MS) Fragmentation Data for N,N-Dimethylethylamine

Electron ionization mass spectrometry of **N,N-dimethylethylamine** results in a characteristic fragmentation pattern. The molecular ion is observed, and the base peak results from a typical α -cleavage of the amine.

m/z	Relative Intensity (%)	Proposed Fragment Ion
73	25.2	$[M]^+$ (Molecular Ion)
72	20.6	$[M-H]^+$
58	100.0	$[CH_2=N(CH_3)_2]^+$ (Base Peak)
44	23.9	$[C_2H_6N]^+$
42	21.3	$[C_2H_4N]^+$

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **N,N-dimethylethylamine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, $CDCl_3$) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. Tune and match the probe for the desired nucleus (1H or ^{13}C).
- **Data Acquisition for 1H NMR:** Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
- **Data Acquisition for ^{13}C NMR:** Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be

averaged to achieve an adequate signal-to-noise ratio.

- **Data Processing:** Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ^1H spectrum.

Infrared (IR) Spectroscopy

- **Sample Preparation:** As **N,N-dimethylethylamine** is a liquid at room temperature, the spectrum can be obtained directly as a thin film. Place a small drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.
- **Instrument Setup:** Place the salt plate assembly in the sample holder of the FTIR spectrometer.
- **Background Collection:** Run a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.
- **Data Acquisition:** Acquire the sample spectrum over the desired wavenumber range (typically $4000\text{--}400\text{ cm}^{-1}$). Co-add multiple scans to improve the signal-to-noise ratio.
- **Data Processing:** The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum. Identify and label the significant absorption peaks.

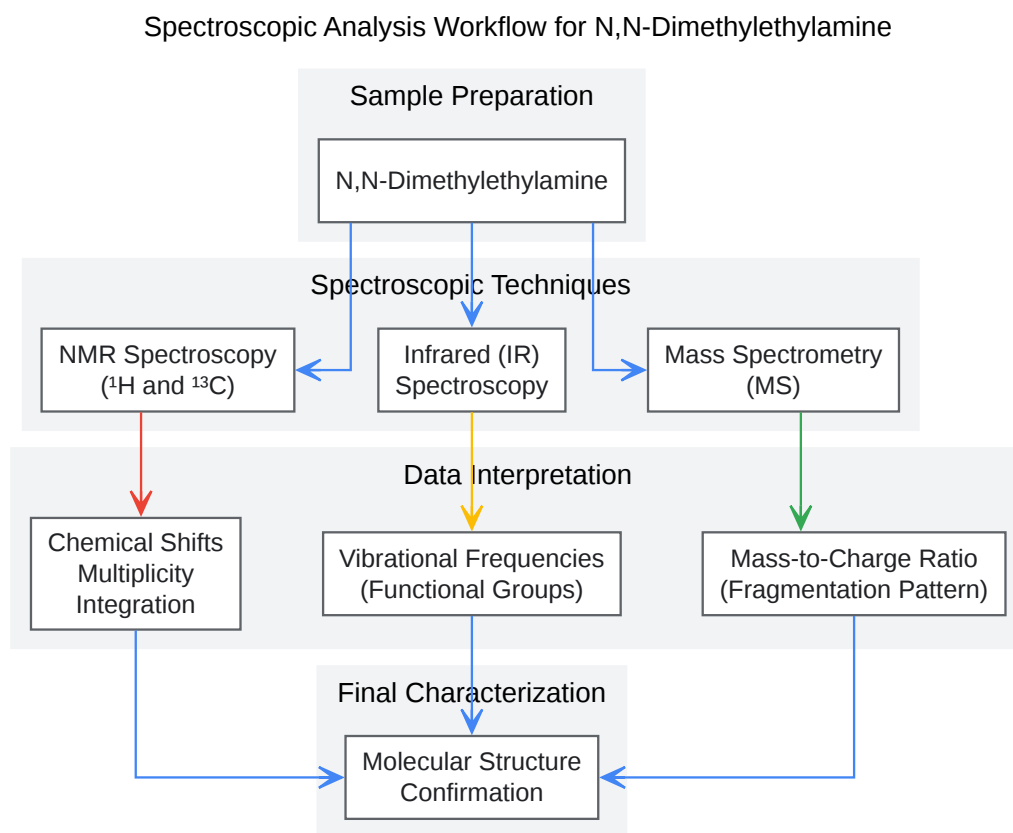
Mass Spectrometry (MS)

- **Sample Introduction:** For a volatile compound like **N,N-dimethylethylamine**, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed. For GC-MS, inject a dilute solution of the analyte in a volatile organic solvent into the GC.
- **Ionization:** Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

- Detection: The detector records the abundance of each ion.
- Data Processing: The mass spectrum is plotted as relative intensity versus m/z . Identify the molecular ion peak and the major fragment ions, including the base peak.

Visualizations

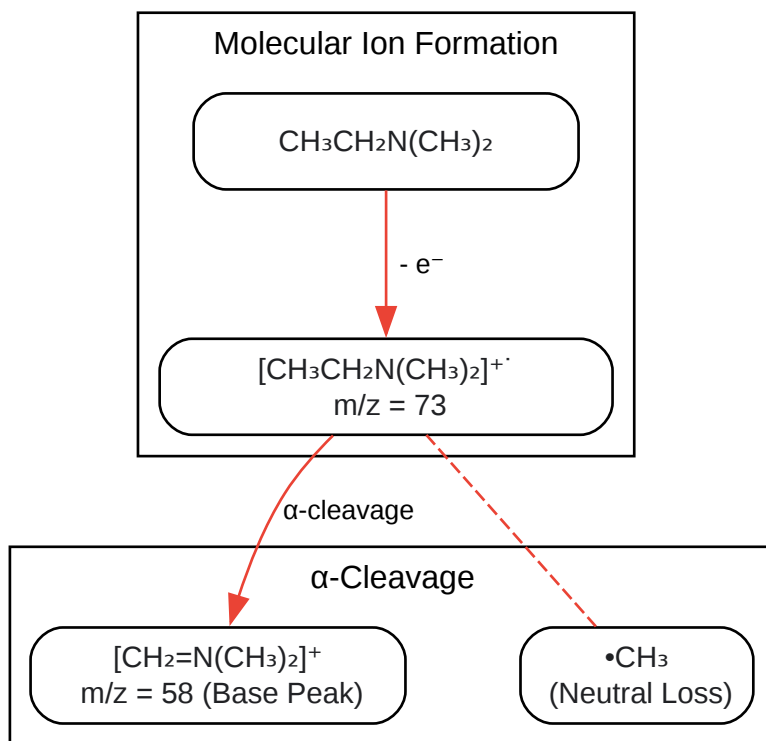
The following diagrams provide a visual representation of the spectroscopic analysis workflow and the fragmentation logic of **N,N-dimethylethylamine**.



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Caption: Spectroscopic Analysis Workflow.

Mass Spectrometry Fragmentation of N,N-Dimethylethylamine



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Caption: MS Fragmentation Pathway.

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References

- 1. spectrabase.com [spectrabase.com]

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